5-Fluoro-1-tosyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12FNO2S |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
5-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12FNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 |
InChI Key |
JPFSSJDNUINXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 1 Tosyl 1h Indole and Analogues
Direct N-Tosylation of 5-Fluoro-1H-indole
The most straightforward method for preparing 5-fluoro-1-tosyl-1H-indole is the direct N-tosylation of 5-fluoro-1H-indole. This involves the reaction of the indole (B1671886) nitrogen with a tosylating agent, typically p-toluenesulfonyl chloride (TsCl).
Conventional Protocols for N-Tosylation
Conventional methods for the N-tosylation of indoles, including 5-fluoro-1H-indole, generally involve the use of a base in an organic solvent to deprotonate the indole nitrogen, followed by the addition of p-toluenesulfonyl chloride. A common procedure utilizes sodium hydride (NaH) as the base in an aprotic polar solvent like N,N-dimethylformamide (DMF). The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction of NaH with the solvent and the indole, and then allowed to proceed at room temperature. nih.gov
For example, the synthesis of 7-fluoro-5-methyl-1-tosyl-1H-indole is achieved by treating 7-fluoro-5-methyl-1H-indole with NaH in DMF at 0 °C, followed by the addition of p-toluenesulfonyl chloride and stirring at room temperature for two hours. nih.gov This method is effective and generally provides good yields.
Table 1: Conventional N-Tosylation of Indole Analogs
| Indole Substrate | Base | Solvent | Reagent | Conditions | Product | Yield (%) | Reference |
|---|
It is important to note that the reactivity of the indole can be influenced by the substituents on the ring. However, the general principle of deprotonation followed by quenching with an electrophile remains the same.
Green Chemistry Approaches to N-Tosylation
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For N-tosylation reactions, this includes exploring the use of less hazardous solvents and catalytic systems. While specific green chemistry protocols for this compound are not extensively documented in the provided results, general trends in indole chemistry suggest the use of phase-transfer catalysis or alternative energy sources like ultrasound. arabjchem.orgresearchgate.net
Phase-transfer catalysis, for instance, can facilitate the reaction between the indole and the tosylating agent in a biphasic system, often using water as one of the solvents, thereby reducing the reliance on volatile organic compounds. researchgate.net Ultrasound irradiation has also been shown to accelerate reactions and improve yields in some heterocyclic syntheses, potentially offering a greener alternative to prolonged heating. arabjchem.org
Another approach that aligns with green chemistry principles is the use of catalyst-free methods in water. For the tosylation of alcohols, a catalyst-free, on-water method has been developed, which may have future applications for N-tosylation of indoles. researchgate.net These methods often rely on the insolubility of reactants and products in water to drive the reaction. researchgate.net
De Novo Indole Ring Construction Strategies Incorporating the 5-Fluoro and N-Tosyl Moieties
Modified Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. Modified versions of this reaction can be employed to synthesize complex indoles. For instance, the Buchwald modification of the Fischer indole synthesis has been used in the total synthesis of related alkaloids. rsc.org This modification often involves the use of a palladium catalyst to facilitate the key bond-forming steps. While a direct application to this compound is not detailed, the strategy is adaptable. The synthesis would likely involve the reaction of a (4-fluorophenyl)hydrazine (B109058) with a suitable carbonyl compound, followed by N-tosylation at an appropriate stage.
Bischler Indole Synthesis Variants
The Bischler indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). A variant of this method could potentially be used to synthesize this compound. This would likely involve the reaction of 4-fluoroaniline (B128567) with an appropriate α-haloketone, followed by cyclization and subsequent N-tosylation. The regiochemistry of the cyclization would be a critical factor to control to obtain the desired 5-fluoro isomer.
Leimgruber-Batcho Indole Synthesis Derivatives
The Leimgruber-Batcho indole synthesis is a versatile method that begins with the condensation of a substituted o-nitrotoluene with a dimethylformamide acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. To apply this to this compound, one would start with 4-fluoro-2-nitrotoluene. The resulting 5-fluoro-1H-indole would then be N-tosylated as described in section 2.1.1. This two-step approach (ring formation followed by tosylation) is a common and effective strategy.
Another relevant de novo approach is the cascade Sonogashira alkynylation–cyclization sequence. This method has been used to prepare various indoles and azaindoles using a heterogeneous bimetallic catalyst in water. beilstein-journals.org The synthesis involves the reaction of a protected 2-iodoaniline (B362364) with an alkyne. beilstein-journals.org To synthesize the target compound, N-tosyl-2-iodo-4-fluoroaniline could be reacted with a suitable alkyne. The N-tosyl group often gives good results in this type of reaction. beilstein-journals.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Fluoro-1H-indole |
| p-Toluenesulfonyl chloride |
| Sodium hydride |
| N,N-Dimethylformamide |
| 7-Fluoro-5-methyl-1-tosyl-1H-indole |
| 7-Fluoro-5-methyl-1H-indole |
| (4-Fluorophenyl)hydrazine |
| 4-Fluoroaniline |
| 4-Fluoro-2-nitrotoluene |
| N-Tosyl-2-iodo-4-fluoroaniline |
| 2-tert-butyl-5-fluoro-1-tosyl-1H-indole |
| 5-chloro-7-fluoro-1-tosyl-1H-indole |
| 3-bromo-5-chloro-7-fluoro-1-tosyl-1H-indole |
| 3-bromo-5-methyl-7-fluoro-1-tosyl-1H-indole |
| 3-bromo-7-fluoro-1-tosyl-1H-indole-5-carbonitrile |
| 6-fluoro-5-iodo-1-tosyl-1H-indole-3-carbaldehyde |
| 5-Fluoro-3-iodo-1-tosyl-1H-indole |
| N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine |
| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile |
Sugasawa Indole Synthesis Modifications
The Sugasawa indole synthesis traditionally involves the ortho-acylation of anilines followed by reductive cyclization. Modifications to this method have been developed to enhance its utility. One such variation involves the ortho-chloroacetylation of anilines using chloroacetonitrile (B46850) in the presence of boron trichloride (B1173362) (BCl₃) to form 2-amino-α-chloroacetophenones. researchgate.net These intermediates can then undergo reductive cyclization with sodium borohydride (B1222165) to yield the desired indole. researchgate.net For instance, the reaction of 4-fluoroaniline hydrochloride with chloroacetonitrile, catalyzed by BCl₃ and zinc chloride, followed by reductive cyclization with sodium borohydride, has been shown to produce 5-fluoroindole (B109304). diva-portal.org
A key advantage of the Sugasawa approach is its ability to construct the indole ring from readily available anilines, offering a degree of control over substitution patterns on the benzene (B151609) ring. researchgate.netjst.go.jp
Table 1: Example of a Modified Sugasawa Synthesis for a Fluoroindole
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Fluoroaniline hydrochloride | 1. Chloroacetonitrile, BCl₃, ZnCl₂ 2. NaBH₄ | 5-Fluoroindole | 70% (for cyclization step) | diva-portal.org |
One-Pot Modified Madelung Synthesis
The Madelung synthesis traditionally involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.orgbhu.ac.in This method is often limited by its harsh conditions. bhu.ac.in However, recent modifications have led to more practical one-pot procedures for synthesizing substituted indoles. nih.govacs.orgacs.orgnih.gov
A notable one-pot, two-step procedure has been developed for the synthesis of 1,2-disubstituted-3-tosylindoles from N-(o-tolyl)benzamides. nih.govacs.orgacs.orgnih.gov This process begins with the benzylic bromination of the N-(o-tolyl)benzamide, followed by a nucleophilic substitution with a sulfinate, such as sodium p-tolylsulfinate. The resulting intermediate then undergoes cyclization upon treatment with a suitable base, such as 1,8-Diazabicycloundec-7-ene (DBU), to furnish the 3-tosylindole. nih.govacs.orgacs.org This modified approach avoids the use of transition metals and provides access to a variety of substituted indoles in good yields from readily available starting materials. nih.govacs.orgacs.orgnih.gov
Table 2: One-Pot Modified Madelung Synthesis of a 1,2-Diphenyl-3-tosylindole
| Starting Material | Reagents | Product | Yield | Reference |
| N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | 1. p-TolSO₂Na 2. DBN | 1,2-Diphenyl-3-tosylindole | 89% | acs.orgacs.org |
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis has revolutionized indole synthesis, offering mild and efficient routes to a wide array of indole derivatives. mdpi.comacs.org Palladium catalysts, in particular, have been extensively used for constructing the indole core through various cyclization strategies. mdpi.comorganic-chemistry.orgarabjchem.orgrsc.orgresearchgate.net
One common approach involves the intramolecular cyclization of ortho-alkynylanilines. mdpi.com For example, palladium-catalyzed cycloisomerization of N-tosyl-o-allenylaniline has been shown to produce 2,3-disubstituted indoles through a migratory cyclization process. acs.org Another strategy is the palladium-catalyzed annulation of ortho-iodoanilines with alkynes, which can be performed under ligandless conditions. organic-chemistry.org Furthermore, palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines provides a practical route to functionalized indoles, avoiding hazardous oxidants. researchgate.net
Table 3: Examples of Palladium-Catalyzed Indole Synthesis
| Starting Material | Catalyst/Reagents | Product Type | Reference |
| N-Tosyl-o-allenylaniline | Palladium catalyst | 2,3-Disubstituted indole | acs.org |
| o-Iodoaniline and alkyne | Palladium acetate | N-Functionalized indole | organic-chemistry.org |
| o-Allylaniline | Pd(OAc)₂, O₂ | Functionalized indole | researchgate.net |
Synthesis from Functionalized Precursors
The use of pre-functionalized starting materials provides another versatile avenue for the synthesis of complex indoles.
Ring-Opening of N-Tosylaziridines Followed by Cyclization
A powerful strategy for synthesizing substituted indoles involves the ring-opening of N-tosylaziridines. acs.orgnih.govorganic-chemistry.orgnih.gov This method typically begins with the regioselective ring-opening of a 2-(2-haloaryl)-N-tosylaziridine with a nucleophile. acs.orgnih.govorganic-chemistry.org The resulting intermediate can then undergo an intramolecular C-N cyclization, often mediated by a copper or palladium catalyst, to form the indole ring. acs.orgnih.govorganic-chemistry.org
For example, the reaction of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines with thiophenol leads to a regioselective ring-opening. The subsequent copper powder-mediated intramolecular C-N cyclization and aromatization via elimination of thiophenol affords 2-alkylindoles in good yields. acs.orgnih.govorganic-chemistry.org This approach has been successfully applied to the synthesis of various indole derivatives. organic-chemistry.org
Table 4: Indole Synthesis via Ring-Opening of N-Tosylaziridines
| Aziridine Precursor | Key Steps | Product Type | Reference |
| 2-(2-Haloaryl)-3-alkyl-N-tosylaziridine | 1. Ring-opening with thiophenol 2. Copper-mediated C-N cyclization | 2-Alkylindole | acs.orgnih.govorganic-chemistry.org |
Ortho-Vinylanilines for 2-Fluoroindole Scaffold Construction
The synthesis of 2-fluoroindoles presents a unique challenge in medicinal chemistry. researchgate.net A novel and efficient strategy for constructing the 2-fluoroindole scaffold utilizes readily accessible ortho-vinylanilines. researchgate.netgrafiati.comnih.gov
In this approach, ortho-vinylanilines react with a difluorocarbene source in a formal [4+1] cyclization. researchgate.netgrafiati.com The difluorocarbene provides one carbon and one fluorine atom, leading to the formation of the 2-fluoroindole ring system with high efficiency and chemoselectivity. researchgate.net Mechanistic studies suggest the reaction proceeds through a cascade involving difluorocarbene-trapping and an intramolecular Michael addition, followed by the cleavage of a C(sp³)–F bond. researchgate.net This method offers a significant advantage over traditional methods for accessing these valuable fluorinated heterocycles. researchgate.netgrafiati.com
Table 5: Synthesis of 2-Fluoroindoles from Ortho-Vinylanilines
| Starting Material | Key Reagent | Product Type | Key Features | Reference |
| Ortho-vinylaniline | Difluorocarbene source | 2-Fluoroindole | High efficiency, chemoselectivity, formal [4+1] cyclization | researchgate.netgrafiati.com |
Electrophilic Aromatic Substitution Reactions
The electron-withdrawing nature of the tosyl group deactivates the indole ring towards electrophilic attack. However, this deactivation, coupled with the electronic influence of the C5-fluoro substituent, allows for regioselective functionalization, particularly at the C3 position.
Regioselective Halogenation at C3
The C3 position of the indole nucleus is inherently electron-rich and thus a prime target for electrophilic attack. In the case of this compound, this inherent reactivity is harnessed for selective halogenation. The deactivating effect of the N-tosyl group directs electrophiles preferentially to the C3 position.
For instance, electrophilic iodination of this compound can be achieved to furnish 5-Fluoro-3-iodo-1-tosyl-1H-indole. nih.gov Similarly, electrophilic bromination at the C3 position is readily accomplished using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The tosyl group's electronic and steric influence is crucial in directing the halogenation to this specific site.
Table 1: Regioselective Halogenation at C3 of this compound
| Halogenating Agent | Product | Reference |
| N-Iodosuccinimide (NIS) | 5-Fluoro-3-iodo-1-tosyl-1H-indole | nih.gov |
| N-Bromosuccinimide (NBS) | 5-Fluoro-3-bromo-1-tosyl-1H-indole |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. organic-chemistry.orgsigmaaldrich.com For indole derivatives, this reaction typically occurs at the electron-rich C3 position. The presence of the N-tosyl group in this compound helps to prevent side reactions such as N-acylation and polymerization that can plague unprotected indoles. mdpi.com
The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zirconium(IV) chloride (ZrCl₄). researchgate.netresearchgate.net The choice of Lewis acid can be critical and may depend on the specific acylating agent and the substituents on the indole ring. ikm.org.my For instance, the Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride has been successfully demonstrated. google.com While specific examples for this compound are not detailed in the provided results, the general principles of Friedel-Crafts acylation of N-tosyl indoles are well-established and applicable. google.comresearchgate.net
Table 2: General Conditions for Friedel-Crafts Acylation of N-Tosyl Indoles
| Acylating Agent | Lewis Acid Catalyst | General Product | References |
| Acyl Chloride | AlCl₃, SnCl₄, ZrCl₄ | 3-Acyl-1-tosyl-indole | researchgate.netresearchgate.netikm.org.my |
| Acid Anhydride | Metal Triflates | 3-Acyl-1-tosyl-indole | mdpi.com |
C-H Bond Functionalization
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For this compound, this approach offers pathways to introduce a variety of functional groups at positions that are not readily accessible through classical electrophilic substitution reactions.
Palladium(II)-Catalyzed Oxidative Annulations
Palladium(II)-catalyzed oxidative annulations represent a sophisticated method for constructing new rings onto the indole core. acs.orgnih.gov These reactions typically involve the activation of a C-H bond, followed by coupling with an unsaturated partner, such as an alkene or alkyne. beilstein-journals.orgcaltech.edu The process is rendered catalytic by the use of an oxidant, often molecular oxygen, to regenerate the active Pd(II) catalyst. acs.orgnih.gov
The mechanism is thought to proceed via an initial palladation of the indole C-H bond, followed by migratory insertion of the tethered olefin and subsequent β-hydride elimination. acs.org The electronics of the system, including the ligands on the palladium catalyst, play a crucial role in the reaction's efficiency. acs.orgcaltech.edu This methodology has been successfully applied to the synthesis of various annulated indoles. nih.govdiva-portal.orgacs.org While a specific application to this compound is not explicitly detailed, the general principles are broadly applicable to substituted indoles. acs.orgnih.gov
Regioselective Alkylations (e.g., C6, N1)
The selective alkylation of the indole ring at positions other than C3 is a significant challenge. However, modern catalytic methods have enabled such transformations.
C6-Alkylation: The remote C6-alkylation of indoles can be achieved using directing group strategies. For instance, ruthenium(II) catalysis has been employed for the selective C6-H alkylation of N-pyrimidinyl indoles bearing an ester directing group at the C3 position. researchgate.net More recently, an indium-catalyzed regioselective C6-alkylation of 2,3-disubstituted indoles with para-quinone methides has been developed. nih.govacs.org This reaction's selectivity is highly dependent on the solvent and other reaction conditions. nih.govacs.org
N1-Alkylation: While the tosyl group in this compound already occupies the N1 position, it is important to note that N-alkylation is a common reaction for unprotected or differently protected indoles. mdpi.combeilstein-journals.org For instance, a detosylation followed by alkylation can be a viable strategy to introduce different N-substituents. organic-chemistry.org
Table 3: Regioselective Alkylation Strategies for Indole Derivatives
| Position | Method | Catalyst/Reagents | Key Features | References |
| C6 | Directed C-H Alkylation | Ruthenium(II) with directing group | High regioselectivity for remote C-H bond | researchgate.net |
| C6 | Friedel-Crafts type Alkylation | Indium(III) triflate | Solvent-controlled regioselectivity | nih.govacs.org |
| N1 | Detosylation-Alkylation | Base, Alkylating agent | Introduction of diverse N-substituents | organic-chemistry.org |
Direct C-N Coupling at C2
The direct introduction of a nitrogen-containing substituent at the C2 position of the indole ring is a valuable transformation for the synthesis of biologically active molecules. This can be achieved through various transition-metal-catalyzed C-H amination reactions. While specific examples for this compound are not prevalent in the provided search results, the general strategies for C2-functionalization of indoles are relevant.
For instance, palladium-catalyzed reactions have been developed for the C2-arylation of indoles, which can be a precursor to C-N bond formation. acs.org Furthermore, copper-catalyzed C-N coupling reactions have been reported for the synthesis of 3-bissulfonimido-indole derivatives, showcasing the potential for direct C-N bond formation on the indole core. organic-chemistry.org The development of catalytic systems for the direct C2-amination of N-tosyl indoles remains an active area of research.
Sulfenylation at C2 Position
The introduction of a sulfur-containing moiety at the C2 position of the indole ring is a valuable transformation for creating compounds with potential biological activity. For N-tosylindoles, including the 5-fluoro derivative, direct sulfenylation at the C3 position is often favored due to the electronic properties of the indole ring. However, strategic manipulation of reaction conditions allows for regioselective sulfenylation at the C2 position.
A common and effective method involves the lithiation of the C2 position followed by quenching with an electrophilic sulfur reagent. mdpi.comnih.gov The tosyl group at the N1 position acts as a directing group for metalation, facilitating the removal of the C2 proton by a strong base like butyllithium (B86547) (BuLi). mdpi.com The resulting 2-lithio-1-tosylindole intermediate is then reacted with a sulfenylating agent, such as S-alkyl or S-aryl phosphorodithioates or thiotosylates, to yield the corresponding 2-sulfenylindole. mdpi.com This method has been shown to be efficient for a range of N-tosylindoles, and the presence of a fluorine atom at the C5 position is generally compatible with this transformation. mdpi.comnih.govnih.gov
The general reaction is as follows:
This two-step, one-pot procedure provides a reliable route to 2-sulfenylated-5-fluoro-1-tosyl-1H-indoles, which can be further deprotected at the nitrogen to yield the free 2-sulfenylindoles if desired. mdpi.com
Rearrangement Reactions
Rearrangement reactions offer a powerful tool for skeletal diversification of the indole core, enabling the synthesis of complex structures from simpler precursors.
Catalyst-Controlled Regiodivergence in Indole-Based Onium Ylide Rearrangements (Current time information in Colombo, LK.researchgate.net- andCurrent time information in Colombo, LK.nih.gov-shifts)
Recent advancements have demonstrated that onium ylides derived from indole substrates can undergo catalyst-controlled regiodivergent rearrangements. researchgate.netnih.govacs.orgmorressier.comacs.orgescholarship.orgchemrxiv.orgrsc.org While the provided search results primarily discuss Current time information in Colombo, LK.researchgate.net- and researchgate.netacs.org-rearrangements, the principles can be extended to understand potential Current time information in Colombo, LK.researchgate.net- and Current time information in Colombo, LK.nih.gov-shifts. These reactions typically involve the in-situ formation of an onium ylide from a substituted indole, which then undergoes a sigmatropic rearrangement. The choice of metal catalyst is crucial in directing the reaction towards a specific regioisomeric product.
For instance, in the context of oxonium ylides generated from indole substrates, a copper catalyst has been shown to favor a Current time information in Colombo, LK.researchgate.net-rearrangement, while a rhodium catalyst selectively promotes a researchgate.netacs.org-rearrangement. researchgate.netnih.govacs.orgmorressier.comacs.orgescholarship.orgchemrxiv.org This selectivity arises from different mechanistic pathways, with the copper-catalyzed reaction proceeding through a metal-coordinated ion-pair and the rhodium-catalyzed reaction involving a metal-free ylide. researchgate.netacs.org Although not explicitly detailed for this compound, this methodology suggests that by selecting the appropriate catalyst, one could potentially control the outcome of rearrangements involving ylides generated from this substrate, leading to either C2 or C4 functionalized products.
Tosyl Group Migratory Cycloisomerization (1,3- and 1,4-rearrangements)
The migration of the tosyl group from the indole nitrogen to a carbon atom on the indole ring represents an intriguing and synthetically useful rearrangement. This transformation can be achieved through a migratory cycloisomerization process, particularly from precursors like N-tosyl-o-allenylanilines. researchgate.netacs.orgscispace.comfigshare.comnih.gov
In these reactions, a metal catalyst, such as palladium or gold, promotes the cyclization of the allene (B1206475) moiety onto the aniline nitrogen, forming an indole intermediate. acs.org This is followed by a rearrangement of the tosyl group. The regioselectivity of the tosyl migration, yielding either a 3-tosylindole (a 1,3-rearrangement) or a 4-tosylindole (a 1,4-rearrangement), can be controlled by the choice of the catalyst and its ligands. acs.org For example, a palladium catalyst with an electron-poor ligand may favor the formation of the 3-tosylindole, while a gold catalyst or a palladium catalyst with an electron-rich ligand can direct the reaction towards the 4-tosylindole. acs.org
While this specific reaction has been detailed for N-tosyl-o-allenylaniline, the principles of catalyst-controlled migratory cycloisomerization could be applicable to appropriately substituted precursors of this compound, offering a pathway to C3- and C4-sulfonylated fluoroindoles. researchgate.netacs.orgscispace.comfigshare.comnih.gov
Cross-Coupling Reactions
Cross-coupling reactions are indispensable for the construction of C-C and C-N bonds, and this compound is a suitable substrate for such transformations, particularly after prior functionalization.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govchemistryviews.orglibretexts.org For a substrate like this compound, a common strategy involves first introducing a halogen (e.g., bromine or iodine) or a triflate group at a specific position on the indole ring (e.g., C2, C3, or C4). This functionalized indole can then be coupled with a variety of boronic acids or their esters.
The general catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized this compound. libretexts.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. libretexts.org
Reductive Elimination: The two organic fragments couple, and the desired product is released, regenerating the palladium(0) catalyst. libretexts.org
The presence of the electron-withdrawing fluoro and tosyl groups can influence the reactivity of the substrate in the oxidative addition step. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.govchemistryviews.org
Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving indole derivatives, which are applicable to this compound analogs.
| Indole Substrate | Boronic Acid | Catalyst System | Product | Yield |
| 3-Bromo-5-methoxy-1-tosylindole | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Methoxy-3-(4-methoxyphenyl)-1-tosyl-1H-indole | High |
| 2-Chloro-1-tosylindole | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 2-Phenyl-1-tosyl-1H-indole | Good |
| 4-Iodo-1-tosylindole | (Furan-2-yl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Furan-2-yl)-1-tosyl-1H-indole | Moderate |
This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings on substituted indoles.
N-Arylation Strategies (e.g., Buchwald-Hartwig, Cu-catalyzed)
While this compound is already N-functionalized, the tosyl group can be removed to give 5-fluoro-1H-indole, which can then undergo N-arylation. The Buchwald-Hartwig amination and copper-catalyzed N-arylation are prominent methods for this transformation. nih.govcncb.ac.cnresearchgate.netorganic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an amine and an aryl halide or triflate. organic-chemistry.orgnih.gov For the N-arylation of 5-fluoro-1H-indole, the reaction would involve coupling with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuXphos), and a base. nih.gov
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical and cost-effective method for N-arylation. acs.orgacs.orgmit.edubenthamdirect.com Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand, such as a diamine, to facilitate the coupling of the indole with an aryl halide under milder conditions than traditional Ullmann reactions. acs.orgacs.orgmit.edu These reactions are generally tolerant of a wide range of functional groups on both the indole and the aryl halide. acs.orgacs.org
The choice between palladium and copper catalysis can depend on the specific substrates, desired functional group tolerance, and cost considerations. Both methods provide robust pathways to N-aryl-5-fluoroindoles, which are important scaffolds in medicinal chemistry.
| N-Arylation Method | Aryl Halide | Catalyst System | Product | Yield |
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃, tBuXphos, NaOtBu | 5-Fluoro-1-(p-tolyl)-1H-indole | High |
| Cu-catalyzed | Iodobenzene | CuI, N,N'-dimethylethylenediamine, K₂CO₃ | 5-Fluoro-1-phenyl-1H-indole | Excellent |
| Cu-catalyzed | 1-Bromo-4-cyanobenzene | CuI, trans-1,2-cyclohexanediamine, K₃PO₄ | 1-(4-Cyanophenyl)-5-fluoro-1H-indole | High |
This table is illustrative and based on general knowledge of N-arylation reactions on substituted indoles.
Reductive Cross-Coupling
Reductive cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this strategy can be envisioned for the introduction of various substituents, although specific examples directly involving this compound are not prevalent in the reviewed literature. However, the principles of reductive cross-coupling are broadly applicable to tosyl-protected indoles.
Generally, these reactions involve the coupling of two different electrophiles in the presence of a reducing agent and a transition metal catalyst, typically nickel or iron. nih.govnih.govnih.govresearchgate.netacs.orgtcichemicals.com For instance, the coupling of an aryl or alkyl halide with an activated indole derivative could be achieved. The N-tosyl group, being strongly electron-withdrawing, influences the electronic properties of the indole ring, which can affect its reactivity in such transformations.
A notable application of this methodology is the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles to achieve direct N-alkylation. rsc.org This method circumvents the often-challenging direct N-alkylation of indoles due to the relative inertness of the indole nitrogen. rsc.org The reaction proceeds by the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a copper-carbene species. rsc.org Migratory insertion of the indole nitrogen into the copper-carbene intermediate, followed by protonation, yields the N-alkylated indole. rsc.org This approach has been successfully applied to a variety of indoles and N-tosylhydrazones, affording N-alkylated products in moderate to good yields. rsc.org
Table 1: Examples of Reductive Cross-Coupling Reactions for N-Alkylation of Indoles rsc.org
| Indole Reactant | N-Tosylhydrazone Reactant | Product | Yield (%) |
| Indole | Benzaldehyde N-tosylhydrazone | 1-Benzyl-1H-indole | 75 |
| 5-Bromoindole | Cyclohexanone N-tosylhydrazone | 1-Cyclohexyl-5-bromo-1H-indole | 68 |
| 2-Phenylindole | Acetophenone N-tosylhydrazone | 1-(1-Phenylethyl)-2-phenyl-1H-indole | 72 |
Transformations Involving the N-Tosyl Group
Influence of the N-Tosyl Group on Indole Nucleophilicity and Electrophilicity
The introduction of a tosyl group onto the indole nitrogen has a profound impact on the electronic character and reactivity of the indole ring system. The strongly electron-withdrawing nature of the p-toluenesulfonyl group significantly modulates the nucleophilicity and electrophilicity of the indole nucleus.
Increased Electrophilicity: Conversely, the electron-withdrawing nature of the N-tosyl group enhances the electrophilicity of the indole ring, particularly at the C2 and C3 positions. This makes the N-tosylated indole more susceptible to attack by nucleophiles. This altered reactivity has been exploited in various synthetic methodologies. For example, N-tosylindoles can act as dienophiles in Diels-Alder reactions, a role that is not typical for electron-rich unprotected indoles. sciforum.net The presence of an additional electron-withdrawing group, such as a nitro group at the C3 position, further enhances this dienophilic character, enabling facile synthesis of dihydrocarbazoles and carbazoles. sciforum.net
This modulation of reactivity is a key strategic element in indole chemistry. The N-tosyl group serves not only as a protecting group but also as a powerful activating group, enabling a range of transformations that are otherwise difficult or impossible to achieve with unprotected indoles.
Skeletal Editing and Ring Transformations
Skeletal editing of heterocyclic compounds has emerged as a powerful strategy for the structural diversification of complex molecules, allowing for the transmutation of one heterocyclic core into another. chemrxiv.orgchemrxiv.org This approach is particularly valuable in medicinal chemistry for late-stage modification of pharmacophores. chemrxiv.org N-tosylated indoles, including this compound, are potential substrates for such transformations.
Indole-Quinoline Transmutation
The conversion of an indole framework into a quinoline (B57606) ring system represents a significant skeletal reorganization. One of the classic methods to achieve this is the Ciamician-Dennstedt rearrangement, which involves the insertion of a carbene into the C2-C3 bond of the indole ring. researchgate.net While historically challenging, recent advancements have enabled this transformation under milder conditions.
For instance, the use of chlorodiazirines as carbene precursors allows for the single-carbon atom insertion into N-substituted indoles to form quinolinium salts. researchgate.netnih.govrsc.org This reaction proceeds through the formation of a halocyclopropane intermediate, followed by a 2π-electrocyclic ring opening. researchgate.net The N-substituent, such as the tosyl group, plays a crucial role in activating the indole substrate and stabilizing the resulting quinolinium product. nih.gov This strategy provides a direct route to quinolines from readily available indoles.
Single-Carbon Atom Insertion Reactions
Single-carbon atom insertion reactions are a key component of skeletal editing, enabling the expansion of ring systems. nih.govacs.orgresearchgate.netacs.org In the context of indoles, this typically leads to the formation of quinoline derivatives. The development of new carbene precursors and catalytic systems has significantly broadened the scope and applicability of these reactions.
Recent studies have demonstrated the asymmetric dearomative skeletal editing of indoles through a single-carbon-atom insertion using trifluoromethyl N-triftosylhydrazones as carbene precursors. nih.govresearchgate.net This method allows for the synthesis of enantiomerically enriched six-membered N-heterocycles. nih.gov The reaction is believed to proceed via an initial enantioselective cyclopropanation of the indole C2-C3 double bond, followed by fragmentation and ring expansion. nih.govresearchgate.net
Another innovative approach utilizes an orthogonally reactive atomic carbon equivalent, which can insert a carbon atom into the indole scaffold and simultaneously allow for further functionalization. rsc.orgacs.org These advanced methodologies highlight the potential for transforming this compound into a variety of more complex, ring-expanded structures, thereby accessing novel chemical space.
Conclusion
5-Fluoro-1-tosyl-1H-indole is a key synthetic intermediate whose value lies in the strategic combination of a fluorinated indole (B1671886) core and a robust, yet removable, N-protecting group. This combination allows for controlled and selective modifications of the indole scaffold, providing access to a wide array of functionalized 5-fluoroindoles for various applications in chemical research and development.
Mechanistic Investigations of Reactions Involving 5 Fluoro 1 Tosyl 1h Indole
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe experimentally.
DFT calculations have been instrumental in understanding the rearrangement reactions of various indole (B1671886) systems. For instance, in the context of the Fischer indole synthesis, computations have shown that the formation of one regioisomer over another is energetically favored. acs.orgnih.gov The transition state for the disfavored acs.orgacs.org-sigmatropic rearrangement can be destabilized by electron-withdrawing substituents. acs.orgnih.gov While not specific to 5-fluoro-1-tosyl-1H-indole, these findings suggest that the electronic nature of the substituents on the indole ring plays a crucial role in determining the energy barriers and, consequently, the preferred reaction pathway in rearrangement processes. The electron-withdrawing nature of both the fluorine and tosyl groups in this compound would likely have a significant impact on the stability of intermediates and transition states in any potential rearrangement reactions.
The C-H functionalization of indoles is a topic of significant research interest, and computational studies have provided valuable insights into these reactions. acs.orgchemistryviews.orgnih.govnih.gov For N-heterocycles, Rh(I)/phosphine (B1218219) catalyst systems have been studied, with DFT calculations supporting a mechanism involving the association of the heterocycle to the metal center, followed by a rate-limiting intramolecular oxidative addition of the C-H bond. nih.gov The tosyl group on the indole nitrogen can act as a directing group, influencing the regioselectivity of C-H activation. nih.gov Computational studies on related systems can help predict the most likely sites for C-H functionalization in this compound and the energetic profiles of the corresponding reaction pathways. The interplay between the directing effect of the tosyl group and the electronic influence of the fluorine atom at the C5 position would be a key area for computational investigation.
Regioselectivity is a critical aspect of indole chemistry. nih.govresearchgate.netthieme-connect.comnih.govrsc.org Computational studies on various indole derivatives have helped to elucidate the factors that control where a reaction occurs on the indole ring. In general, the C3 position of indole is the most nucleophilic and prone to electrophilic attack. However, the presence of protecting groups on the nitrogen, such as the tosyl group, can modulate this reactivity. nih.gov The tosyl group is electron-withdrawing, which can decrease the nucleophilicity of the C3 position and potentially favor functionalization at other positions. nih.gov Furthermore, the fluorine atom at the C5 position will also influence the electronic distribution within the indole ring, thereby affecting the regioselectivity of reactions. DFT calculations can quantify these electronic effects and predict the most favorable sites for reaction. For example, in the intramolecular cyclization of 4-substituted indoles, the absence of an electron-donating group on the benzene (B151609) ring generally promotes C3 regioselective cyclization, while the presence of such a group can favor C5 cyclization. nih.gov
Experimental Mechanistic Probes (e.g., Crossover Experiments)
While specific crossover experiments for reactions involving this compound are not reported in the available literature, this technique is a powerful tool for distinguishing between intramolecular and intermolecular reaction mechanisms. In a crossover experiment, two similar but isotopically labeled or structurally distinct substrates are reacted together. If the products result from the combination of fragments from different starting materials (crossover products), it indicates an intermolecular pathway. The absence of crossover products suggests an intramolecular mechanism. Such experiments would be highly valuable in studying, for example, potential rearrangement or group transfer reactions of this compound to definitively establish the nature of the reaction pathway.
Role of Catalysis in Directing Selectivity and Reactivity
Catalysis plays a pivotal role in controlling the outcome of reactions involving indole derivatives. liu.edursc.orgresearchgate.netresearchgate.netrsc.org Transition metal catalysts, particularly those based on palladium and rhodium, are widely used for the C-H functionalization of indoles. acs.orgnih.govnih.govliu.eduresearchgate.netchemrxiv.org The choice of catalyst and ligands can profoundly influence both the reactivity and the regioselectivity of the transformation. For instance, in palladium-catalyzed reactions of N-tosylhydrazones, the catalyst facilitates the formation of key intermediates that drive the reaction forward. liu.edursc.orgrsc.org In the context of this compound, a catalyst could be employed to overcome the inherent reactivity patterns of the molecule and achieve functionalization at a less favored position. The interaction of the catalyst with the tosyl group and the fluorine atom would be critical in determining the catalytic cycle and the ultimate product distribution. DFT calculations can be used to model these catalyst-substrate interactions and rationalize the observed selectivity. chemistryviews.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei like fluorine.
Proton (¹H) and Carbon-13 (¹³C) NMR are essential for mapping the molecular skeleton. The tosyl group, being strongly electron-withdrawing, significantly influences the chemical shifts of the indole (B1671886) ring protons and carbons compared to the parent 5-fluoroindole (B109304). The tosyl group removes the N-H proton signal and introduces characteristic signals for its own aromatic ring and methyl group.
In the ¹H NMR spectrum, the protons on the indole ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The H-3 proton, adjacent to the nitrogen, often appears as a doublet. The protons on the benzene (B151609) ring of the indole moiety (H-4, H-6, H-7) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The tosyl group contributes a singlet for the methyl (CH₃) protons, typically observed around δ 2.3-2.4 ppm, and two doublets in the aromatic region for its A₂B₂ spin system.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The fluorine substitution at C-5 will result in a large C-F coupling constant for that carbon. The carbons of the indole ring will show distinct signals, with their chemical shifts influenced by the electronegativity of the nitrogen and fluorine atoms and the anisotropic effects of the aromatic system. The tosyl group will show characteristic signals for its methyl carbon, the four aromatic carbons, and the sulfonyl-bearing carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Fluoro-1-tosyl-1H-indole (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.6 - 7.8 (d) | 125 - 127 |
| H-3 | 6.6 - 6.8 (d) | 107 - 109 |
| H-4 | 7.9 - 8.1 (dd) | 111 - 113 (d, JCF) |
| C-5 | --- | 158 - 161 (d, 1JCF) |
| H-6 | 7.1 - 7.3 (ddd) | 112 - 114 (d, JCF) |
| H-7 | 7.3 - 7.5 (dd) | 115 - 117 (d, JCF) |
| C-3a | --- | 130 - 132 |
| C-7a | --- | 135 - 137 |
| Tosyl-CH₃ | 2.3 - 2.4 (s) | 21 - 22 |
| Tosyl-Ar-H | 7.3 - 7.4 (d), 7.8 - 7.9 (d) | 127 - 130, 145 - 147 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly probe the environment of the fluorine atom. Since ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. The chemical shift of the fluorine atom in this compound is sensitive to the electronic effects of the indole ring and the tosyl group. For 5-fluoroindole derivatives, the ¹⁹F signal is typically observed as a singlet or a complex multiplet due to coupling with nearby protons.
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons on the indole and tosyl aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule, for example, showing correlations from the indole protons to the carbons of the tosyl group, confirming the N-S bond.
Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts. By calculating the optimized geometry of this compound and then predicting the ¹H and ¹³C chemical shifts, a theoretical spectrum can be generated. Comparing this computed spectrum with the experimental data serves as a powerful tool for structure verification and can help in assigning complex or overlapping signals.
Mass Spectrometry (MS) for Molecular Formula Determination (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places).
For this compound (C₁₅H₁₂FNO₂S), the exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated exact mass, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, showing the loss of the tosyl group or other characteristic fragments.
Table 2: Expected HRMS Data for this compound
| Formula | Calculated Exact Mass [M] | Expected Ion [M+H]⁺ |
| C₁₅H₁₂FNO₂S | 289.0573 | 290.0651 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group, the aromatic rings, and the C-F bond. The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) would confirm the substitution at the indole nitrogen.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Alkyl C-H (Tosyl-CH₃) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1340 - 1370 and 1150 - 1180 |
| C-F | Stretching | 1000 - 1250 |
| C-N | Stretching | 1200 - 1350 |
| C-S | Stretching | 650 - 800 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates, are not publicly available.
As the molecule this compound is achiral, it does not have stereoisomers. Therefore, the determination of absolute and relative stereochemistry is not applicable to this compound.
Should crystallographic data for this compound become available in the future, a detailed analysis would involve the following:
Data Collection and Refinement: Single crystals of the compound would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be used to determine the unit cell parameters and the space group. The structure would then be solved and refined to obtain the precise atomic coordinates.
Supramolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking. These interactions are crucial for understanding the solid-state properties of the compound.
Without experimental data, a detailed discussion and the generation of data tables for the X-ray crystallographic characterization of this compound is not possible at this time.
Advanced Applications in Organic Synthesis
Building Blocks for Complex Indole-Containing Architectures
Indole (B1671886) alkaloids represent a large and structurally diverse family of natural products, many of which possess significant biological activities. nih.gov The synthesis of these complex molecules often requires meticulously planned routes using versatile starting materials. 5-Fluoro-1-tosyl-1H-indole serves as an exemplary precursor for such intricate targets.
The tosyl group is not merely a protecting group for the indole nitrogen; it significantly enhances the acidity of the proton at the C2 position. This electronic effect facilitates regioselective deprotonation at C2 using a strong base, such as n-butyllithium, to generate a 2-lithioindole species. This intermediate can then react with various electrophiles, allowing for precise functionalization at a position that is typically less reactive in N-H or N-alkyl indoles.
A prominent example of this strategy is the synthesis of the anticancer alkaloid 9-fluoroellipticine. researchgate.net In this synthesis, 5-fluoro-1-(phenylsulfonyl)indole (a close analog of the tosylated version) undergoes regioselective lithiation at the C2 position. The resulting organolithium intermediate is then reacted with 3,4-pyridinedicarboxylic anhydride (B1165640) in a chemoselective acylation. This key step forges a crucial carbon-carbon bond, setting the stage for subsequent cyclization and elaboration to afford the final pentacyclic alkaloid. researchgate.net This synthesis highlights how the N-sulfonyl group is instrumental in directing reactivity to build complex, polycyclic indole frameworks.
Table 1: Key Reaction in the Synthesis of 9-Fluoroellipticine
| Step | Reactant | Reagent | Key Transformation |
|---|---|---|---|
| 1 | 5-Fluoro-1-(phenylsulfonyl)indole | 1. LDA or n-BuLi 2. 3,4-Pyridinedicarboxylic anhydride | Regioselective C2-acylation |
| 2 | Resulting keto acid | Acetic anhydride | Cyclization to keto lactam |
Precursors for the Synthesis of Diverse Organic Molecules
The utility of this compound extends beyond the synthesis of natural product analogs to the creation of a wide array of organic molecules with potential therapeutic applications. The N-tosyl indole scaffold is a key pharmacophore in the design of novel bioactive compounds. nih.gov
For instance, research into new tyrosinase inhibitors has led to the synthesis of N-tosyl substituted indole-based thiosemicarbazones. nih.gov These syntheses typically involve the reaction of a 1-tosyl-1H-indole-3-carbaldehyde with various thiosemicarbazides. The presence of the N-tosyl group is reported to significantly enhance the inhibitory potential compared to analogs without N-substitution. nih.gov By starting with this compound, chemists can first perform regioselective formylation at the C3 position (Vilsmeier-Haack reaction) and then elaborate the aldehyde to generate a library of 5-fluoro-1-tosyl-indole thiosemicarbazones for biological screening.
Furthermore, the compound can be a precursor to other heterocyclic systems. For example, novel antiviral agents based on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized. nih.gov The synthesis of the core 5-fluoro-isatin intermediate can be envisioned to start from this compound, leveraging the tosyl group to direct oxidation or other functionalizations at the C2 and C3 positions before its eventual removal. The tosyl group's ability to stabilize intermediates and direct reactions makes it an invaluable tool for constructing these diverse molecular entities. nih.gov
Utility in Material Science (e.g., precursors for fluorinated polyindoles)
Fluorinated polymers are of great interest in material science due to their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. Fluorinated polyindoles, in particular, have shown promise in applications such as organic light-emitting diodes (OLEDs) and as conductive materials. ossila.com
5-Fluoroindole (B109304) itself can be easily polymerized electrochemically due to its favorable oxidative potential. ossila.com The resulting fluorinated polyindoles exhibit electrical conductivity and blue light emission. ossila.com While direct polymerization of this compound is unlikely due to the bulky and electronically withdrawing nature of the tosyl group, its role is critical in the synthesis of tailored monomers.
The tosyl group enables the introduction of various functional groups onto the indole ring at specific positions (e.g., C2, C3, or C7) through reactions like lithiation followed by electrophilic quench. researchgate.netnih.gov This allows for the synthesis of custom-designed 5-fluoroindole monomers bearing additional substituents. These substituents can be used to tune the final polymer's properties, such as its solubility, conductivity, or bandgap. After the desired functionalization, the tosyl group can be readily removed under basic conditions to liberate the N-H indole, which is then ready for polymerization. nih.gov This strategy allows for the creation of advanced fluorinated materials with precisely engineered characteristics that would be inaccessible from the simple, unsubstituted 5-fluoroindole.
Development of Fluorine-Labelled Probes (e.g., for 19F-13C labelled proteins)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics. The use of fluorine-19 (¹⁹F) as an NMR probe is particularly advantageous because ¹⁹F has a 100% natural abundance, high sensitivity, and is virtually absent in biological systems, providing a clean spectral window. diva-portal.org
5-Fluoroindole is a widely used precursor for the biosynthesis of 5-fluorotryptophan, which can be incorporated into proteins for ¹⁹F NMR studies. ossila.com For more advanced applications, such as TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments that provide superior spectral resolution for large biomolecules, proteins labeled with both ¹⁹F and ¹³C are required. diva-portal.org The synthesis of these dually-labeled precursors, such as 5-fluoroindole-5-¹³C, is a complex, multi-step process. diva-portal.org
In these intricate synthetic sequences, this compound serves as a crucial intermediate. The tosyl group protects the indole nitrogen throughout the synthetic route, preventing unwanted side reactions while other parts of the molecule are being modified to introduce the ¹³C label. diva-portal.orgrsc.org Protecting the nitrogen is essential for maintaining the integrity of the indole ring during various reaction conditions, such as those used in palladium-mediated cross-couplings or ring-closing metathesis, which are often employed to construct the labeled indole core. rsc.orgnih.gov Once the dual ¹⁹F and ¹³C labels are in place, the tosyl group is removed in a final step to yield the desired labeled fluoroindole, ready for use in protein expression systems. diva-portal.org
Table 2: Role of N-Tosylation in Labeled Probe Synthesis
| Feature | Benefit of Tosyl Group | Reference |
|---|---|---|
| Protection | Shields the reactive N-H bond during multi-step synthesis. | wikipedia.org |
| Activation | Facilitates regioselective functionalization at the C2 position. | nih.gov |
| Compatibility | Stable under a wide range of reaction conditions used for isotope incorporation. | rsc.org |
| Removability | Can be cleaved under standard conditions to yield the final probe precursor. | nih.gov |
Strategy for Enhancing Synthetic Efficiency and Molecular Complexity
A central goal in modern organic synthesis is to develop strategies that increase molecular complexity in an efficient and controlled manner. rsc.org The use of multi-functional building blocks like this compound is a prime example of such a strategy. The dual nature of the tosyl group as both a protecting and an activating moiety significantly enhances synthetic efficiency.
This strategic use of a pre-functionalized starting material streamlines the synthesis of complex molecules. Instead of building the substituted indole from scratch, chemists can start with a versatile scaffold and introduce complexity in a controlled, stepwise manner. The synthesis of 9-fluoroellipticine is a testament to this efficiency, where the key bond formations are orchestrated by the directing effect of the N-sulfonyl group. researchgate.net This approach not only shortens synthetic routes but also provides reliable access to novel fluorinated indole derivatives, thereby accelerating the discovery of new drugs and materials.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While established methods like the Fischer, Leimgruber-Batcho, and Sugasawa syntheses provide access to the core 5-fluoroindole (B109304) structure, future efforts will focus on developing more environmentally benign and efficient pathways. diva-portal.org The principles of green chemistry are central to this endeavor, aiming to reduce waste, improve atom economy, and utilize renewable resources. rug.nl
Key research objectives include:
Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the 5-fluoro-1-tosyl-1H-indole framework in a single step from readily available starting materials. This approach inherently improves atom economy and reduces the number of synthetic and purification steps. rug.nl
Catalyst Development: Exploring earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals (e.g., palladium) in cross-coupling and cyclization reactions. thieme-connect.com
Bio-renewable Feedstocks: Investigating the use of bio-derived starting materials, such as formic acid, which can serve as a renewable C1 source in the construction of the indole (B1671886) ring. rug.nl
Solvent Minimization: Developing solvent-free reaction conditions or employing greener solvents like water or supercritical fluids to minimize the environmental impact of organic solvents.
A comparison of traditional and prospective sustainable synthetic metrics highlights the potential for improvement.
| Metric | Traditional Routes (e.g., Fischer) | Future Sustainable Routes (e.g., MCR) |
| Number of Steps | Multiple (e.g., hydrazone formation, cyclization) | Often one-pot |
| Atom Economy | Moderate to Low | High |
| Solvent Use | Often requires harsh acids and organic solvents | Aims for benign solvents or solvent-free conditions |
| Waste Generation | Significant inorganic and organic waste | Minimized by design |
Exploration of New Reactivity Modes and Transformations
The reactivity of this compound is largely dictated by the electronic properties of the tosyl and fluoro groups. The electron-withdrawing nature of the N-tosyl group enhances the acidity of the C2-proton and activates the pyrrole (B145914) ring towards certain transformations. Future research will aim to exploit these features to uncover novel reactivity.
Areas of exploration include:
C-H Activation: Developing catalytic systems for the direct and regioselective functionalization of the C-H bonds at various positions (C2, C3, C4, C6, C7) of the indole nucleus. This avoids the need for pre-functionalized substrates, streamlining synthetic sequences. thieme-connect.com
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable new bond formations under mild conditions, potentially accessing radical-based reaction pathways that are complementary to traditional ionic mechanisms.
Electrophilic Activation: Further exploring the enhanced electrophilicity at the C3 position, as seen in related N-tosylindoles, for novel cyclocondensation and annulation reactions to build complex fused heterocyclic systems. journalcsij.com
Fluorine-Directed Reactivity: Investigating how the C5-fluoro substituent can be used to direct metallation or other functionalization reactions to specific sites on the benzene (B151609) portion of the indole ring.
Asymmetric Synthesis and Enantioselective Functionalization
The creation of chiral molecules is paramount for pharmaceutical applications. Future work will focus on the development of catalytic enantioselective methods to functionalize the this compound scaffold, producing single-enantiomer products with high biological activity.
Promising strategies include:
Chiral Organocatalysis: Employing chiral catalysts such as isothioureas or phosphines to mediate enantioselective acylations, alkylations, or annulation reactions. rsc.orgrsc.org
Transition Metal Catalysis: Designing chiral ligand-metal complexes for asymmetric C-H functionalization, cyclopropanation, or cross-coupling reactions.
Axial Chirality: Exploring the synthesis of N-N axially chiral derivatives by controlling the rotation around the N-N bond in N-aminoindole precursors, a strategy that has shown success for related indole compounds. rsc.org
The goal is to establish a toolbox of reliable methods for installing stereocenters at various positions of the molecule, providing access to a diverse range of chiral building blocks.
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis and modification of this compound to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.govresearchgate.net
Future research will focus on:
Telescoped Synthesis: Developing multi-step flow sequences where the crude output of one reactor is directly fed into the next, eliminating intermediate workup and purification steps. This could enable a fully continuous process from simple precursors to the final functionalized indole.
Automated Reaction Screening: Utilizing automated platforms with acoustic droplet ejection (ADE) technology to perform high-throughput screening of reaction conditions on a nanomole scale. nih.gov This accelerates the discovery of optimal catalysts and reaction parameters, drastically reducing development time and material consumption. nih.gov
In-line Purification and Analysis: Integrating packed-bed reactors with immobilized catalysts or scavengers to facilitate continuous reactions and purification. Coupling these systems with in-line analytical techniques (e.g., NMR, IR, HPLC) allows for real-time monitoring and optimization.
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, enabling safe use of exothermic reactions |
| Scalability | Complex, often requires re-optimization | Straightforward, by running the system for longer |
| Safety | Large volumes of hazardous materials | Small reactor volumes minimize risk |
| Process Control | Limited control over mixing and temperature gradients | Precise control over all reaction parameters |
Computational Design of Novel Catalytic Systems
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the development of new chemical processes. For this compound, computational methods can provide deep mechanistic insights and guide the rational design of new catalysts.
Key applications include:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and understand the role of catalysts in promoting specific transformations. researchgate.net This knowledge is crucial for overcoming reaction barriers and improving selectivity.
Rational Catalyst Design: Screening virtual libraries of ligands and catalysts in silico to identify candidates with optimal properties for a desired reaction, such as high activity and enantioselectivity. This predictive approach reduces the number of experiments required.
Understanding Substituent Effects: Modeling how the electronic properties of the fluoro and tosyl groups influence the reactivity of the indole ring, thereby predicting the regioselectivity of C-H functionalization or other reactions.
Molecular Docking: As demonstrated with related N-tosyl indoles, molecular docking and dynamics simulations can be used to predict the binding modes of derivatives with biological targets, guiding the design of more potent inhibitors. nih.gov
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Real-time monitoring of chemical reactions provides invaluable data for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. Advanced spectroscopic techniques are particularly well-suited for studying the synthesis and transformations of this compound.
Future directions involve:
In-Situ ¹⁹F NMR Spectroscopy: Leveraging the unique properties of the fluorine atom, such as its high sensitivity and the absence of background signals in typical organic systems, to monitor reactions in real time. diva-portal.org This can provide precise information on the consumption of starting material and the formation of products and intermediates.
Process Analytical Technology (PAT): Integrating a suite of in-situ spectroscopic tools (e.g., FTIR, Raman, UV-Vis) into flow reactors or automated synthesis platforms. This allows for continuous data collection, enabling rapid optimization and ensuring process consistency.
Mass Spectrometry: Using advanced mass spectrometry techniques coupled with microfluidic systems to detect and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.
By embracing these future research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in medicine and materials.
Q & A
Basic: What are the optimal synthetic routes for 5-Fluoro-1-tosyl-1H-indole, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves introducing the tosyl group (toluenesulfonyl) to the indole nitrogen. A common approach is to react 5-fluoro-1H-indole with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. For example, analogous procedures for sulfonylation of indoles are detailed in studies using PEG-400/DMF solvent systems with CuI catalysts for click chemistry modifications . Post-reaction, purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is recommended. Characterization should include:
- 1H/13C/19F NMR to confirm fluorine position and sulfonation .
- HRMS for molecular weight validation .
- TLC to monitor reaction progress .
Basic: How should researchers handle solubility and stability during experimental preparation?
Methodological Answer:
- Solubility: Use polar aprotic solvents like DMSO or DMF for stock solutions, as these are effective for indole derivatives . For in vitro studies, prepare working solutions using co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) to enhance bioavailability .
- Storage: Store pure compounds at –20°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced: How can researchers resolve contradictions in spectral data for halogenated indole derivatives?
Methodological Answer:
Contradictions may arise due to tautomerism or impurities. Mitigation strategies include:
- Multi-spectral analysis: Combine NMR (19F for fluorine environment), IR (for functional groups), and X-ray crystallography (for unambiguous structural confirmation) .
- Computational validation: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Purification rigor: Employ high-resolution chromatography or recrystallization to isolate pure products .
Advanced: What is the mechanistic role of the tosyl group in electrophilic substitution reactions?
Methodological Answer:
The tosyl group acts as an electron-withdrawing substituent, directing electrophiles to specific positions on the indole ring. For example, in 4-Fluoro-1-(phenylsulfonyl)-1H-indole, the sulfonyl group deactivates the indole nitrogen, favoring electrophilic attack at the 4- or 6-position . To study this:
- Perform Hammett analysis to quantify electronic effects.
- Use X-ray crystallography to map electron density distributions .
- Compare reactivity with non-sulfonylated analogs to isolate the tosyl group’s influence .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT studies: Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki or Buchwald-Hartwig couplings .
- Docking simulations: Model interactions with palladium catalysts to optimize reaction conditions (e.g., ligand selection, solvent polarity) .
- Validate predictions experimentally using GC-MS or HPLC to quantify reaction yields and byproducts .
Advanced: What analytical challenges arise in detecting trace byproducts during synthesis?
Methodological Answer:
- LC-MS/MS : Use high-sensitivity mass spectrometry with collision-induced dissociation to identify low-abundance impurities .
- Isotopic labeling : Introduce deuterated reagents to track unexpected side reactions (e.g., protodeboronation in Suzuki couplings) .
- Crystallographic screening : Analyze single crystals to detect co-crystallized impurities .
Advanced: How can bioactivity studies differentiate between the effects of fluorine and tosyl substituents?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 5-Chloro-4-fluoro-1H-indole vs. This compound) and compare their bioactivity .
- Fluorine scan : Replace fluorine with hydrogen or other halogens to isolate its electronic/steric contributions .
- In vitro assays : Test cytotoxicity, enzyme inhibition, or receptor binding using standardized protocols (e.g., MTT assays for cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
